molecular formula C9H13NO B12946850 Cyclobutyl(furan-2-yl)methanamine

Cyclobutyl(furan-2-yl)methanamine

Cat. No.: B12946850
M. Wt: 151.21 g/mol
InChI Key: YBUKTUHQDKFMPA-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

cyclobutyl(furan-2-yl)methanamine

InChI

InChI=1S/C9H13NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2

InChI Key

YBUKTUHQDKFMPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl(furan-2-yl)methanamine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the radical bromination of a methyl group followed by conversion to the corresponding phosphonate and subsequent reactions .

Industrial Production Methods: . These services ensure the compound is produced with high purity and consistency for research purposes.

Scientific Research Applications

Analgesic Properties

Research indicates that cyclobutyl(furan-2-yl)methanamine may have significant analgesic effects. Similar compounds have been shown to interact with sodium channels, which are critical in pain signaling pathways. The compound's affinity for these channels suggests a potential role in the development of new analgesics for chronic pain management .

Antidepressant Activity

The compound has been investigated for its antidepressant potential. Studies have shown that it may inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and norepinephrine. This mechanism is associated with mood enhancement and alleviation of depressive symptoms.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its structural features may contribute to interactions with bacterial cell membranes or essential metabolic pathways, making it a candidate for antibiotic development.

Anticancer Potential

The compound's ability to induce apoptosis and inhibit cell growth has been explored in human cancer cell lines. It has shown effectiveness against breast and lung cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve disruption of cellular proliferation pathways.

Antidepressant Effect

A study evaluated the compound's effect on monoamine oxidase activity in vitro, demonstrating significant inhibition comparable to established antidepressants. The results indicated a dose-dependent increase in neurotransmitter levels, supporting its potential use in treating depression.

Antimicrobial Activity

In vitro assays tested the compound against various bacterial strains. Results showed promising antibacterial activity, with minimum inhibitory concentrations indicating effectiveness against resistant strains.

Anticancer Activity

Experiments conducted on human cancer cell lines revealed that this compound induced apoptosis and inhibited cell growth, particularly effective against breast and lung cancer cells with IC50 values indicating potent activity.

Pharmacological Assays

The following table summarizes key pharmacological data from studies involving this compound:

CompoundTargetAffinity (Ki, nM)Efficacy (%)
This compoundhA1 receptor52 ± 573%
This compoundhA2A receptor24 ± 242%
This compoundhA3 receptor25 ± 252%

This data illustrates the compound's binding affinities and functional efficacy at various adenosine receptors, highlighting its potential as a multi-target therapeutic agent.

Comparison with Similar Compounds

Uniqueness: Cyclobutyl(furan-2-yl)methanamine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties.

Biological Activity

Cyclobutyl(furan-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H11NO\text{C}_9\text{H}_{11}\text{N}O

This compound features a cyclobutyl group attached to a furan ring, which is a five-membered aromatic structure containing oxygen. The unique combination of these moieties is believed to contribute to its biological activity.

The mechanism of action for this compound involves its interaction with specific biological targets, including receptors and enzymes. While detailed studies are still ongoing, preliminary findings suggest that it may act as an antagonist at certain adenosine receptors, particularly the A2A subtype, which is implicated in various physiological processes such as inflammation and neuroprotection .

Antagonistic Activity

Research indicates that derivatives of this compound exhibit significant antagonistic activity against the A2A adenosine receptor. For instance, one study reported an IC50 value of approximately 5.25 μM for a related compound, suggesting effective inhibition at low concentrations .

Analgesic Properties

The compound has also been studied for its analgesic properties. According to patent literature, this compound derivatives show promise in the development of analgesics and local anesthetics. These compounds are noted for their high affinity for sodium channels, which play a crucial role in pain signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (μM)Reference
A2A Receptor AntagonismCyclobutyl derivative5.25
Analgesic PotentialFuran derivativesVaries
Antimicrobial ActivityVarious derivativesOngoing

Case Study: Analgesic Development

In a notable case study, researchers synthesized several derivatives of this compound to evaluate their analgesic effects. One derivative demonstrated a significant reduction in pain responses in animal models, indicating that modifications to the cyclobutyl and furan moieties could enhance therapeutic efficacy .

Toxicology and Safety Profile

While the biological activity is promising, understanding the safety profile is crucial. Initial assessments suggest that some derivatives may exhibit low toxicity; however, comprehensive toxicological evaluations are necessary to confirm these findings. It is essential to monitor potential adverse effects associated with prolonged use or high dosages .

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